4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Description
4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 4 and 6 with a 4-bromophenyl and a 3,4-dichlorophenyl group, respectively. The compound’s molecular formula is C₁₆H₁₀BrCl₂N₃, with a molecular weight of 396.08 g/mol. Its structure combines electron-withdrawing halogen substituents (Br, Cl) that influence electronic properties, solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORAYSTAVKYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3,4-dichlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, typically involving the use of a base like sodium ethoxide, to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrimidin-2-amine derivatives differ primarily in the substituents at positions 4 and 6 of the pyrimidine core. Key analogs and their substituents are summarized below:
Physicochemical and Spectral Properties
- Solubility: Morpholino and methoxy substituents (e.g., in ) improve aqueous solubility compared to purely halogenated derivatives like the target compound.
- Spectroscopic Data: IR Spectroscopy: Halogenated analogs show characteristic C-Br (~600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches, while morpholino derivatives exhibit N-H stretches near 3200–3400 cm⁻¹ . NMR: For 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, δH 3.36–3.39 ppm corresponds to morpholino CH₂ groups, and aromatic protons appear at δH 7.29–7.87 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
